Regioisomeric Differentiation: 2-Oxy vs. 4-Oxy Pyrimidine Attachment Alters Target Engagement Potential
The target compound positions the pyrrolidine-oxy linker at the 2-position of the 4,6-dimethylpyrimidine ring, whereas the closest regioisomer, 4-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine (CAS 2097895-77-5), substitutes at the 4-position . While direct head-to-head biological data for these two specific regioisomers is absent in the public domain, class-level structure-activity relationship (SAR) evidence from kinase inhibitor programs indicates that the pyrimidine nitrogen pattern is critical for hinge-binding interactions in the ATP pocket, and a positional shift can invert kinase selectivity profiles . This regioisomeric difference is not merely academic; it represents a fundamental divergence in potential molecular recognition.
| Evidence Dimension | Pyrimidine substitution position (regioisomerism) |
|---|---|
| Target Compound Data | 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine (2-oxy attachment) |
| Comparator Or Baseline | 4-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine (4-oxy attachment, CAS 2097895-77-5) |
| Quantified Difference | No quantitative biological data available for direct comparison; structural difference is explicitly positional. |
| Conditions | N/A - Structural comparison based on CAS registry records. |
Why This Matters
For a procurement scientist, selecting the wrong regioisomer during a screening campaign may completely eliminate activity against the intended target, wasting resources and time.
